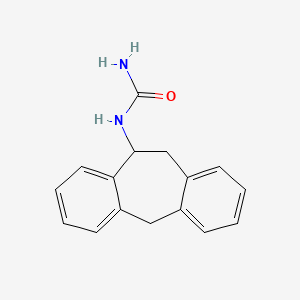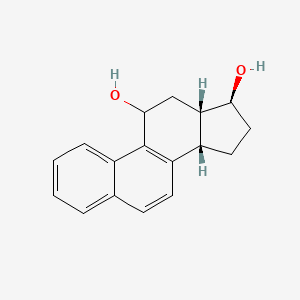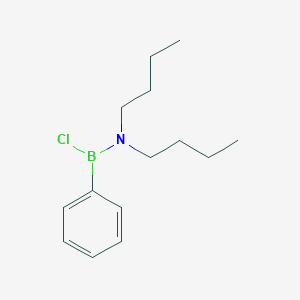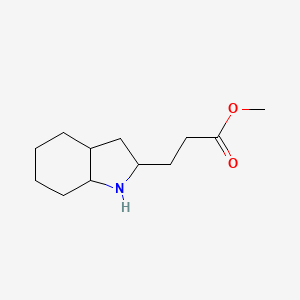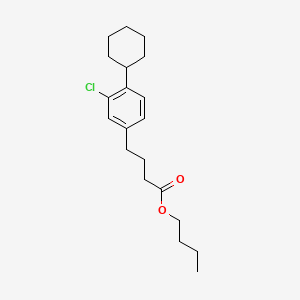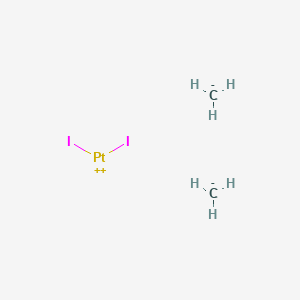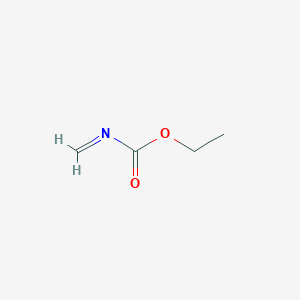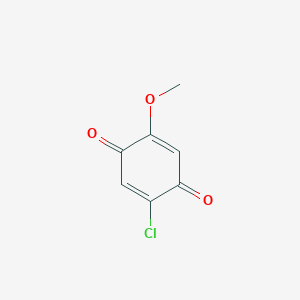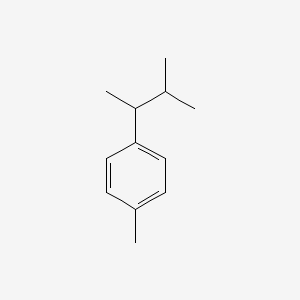
1-Methyl-4-(3-methylbutan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylbutan-2-yl)benzene, also known as 2-Methyl-3-p-toluolbutan, is an organic compound with the molecular formula C₁₂H₁₈. This compound is a derivative of benzene, where a methyl group and a 3-methylbutan-2-yl group are substituted on the benzene ring. It is a colorless liquid with a distinct aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride or ferric chloride are used as catalysts in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include alcohols, ketones, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons.
Substitution: The products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic ring can undergo substitution reactions, where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(2-methylbutan-2-yl)benzene
- 1-Methyl-4-(3-methylbutan-2-yl)benzene
- 2-Methyl-3-p-toluolbutan
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized aromatic compounds .
Propriétés
Numéro CAS |
22040-31-9 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-9(2)11(4)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
Clé InChI |
HGBAMYCBEAZGHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
